molecular formula C15H21N5O B1429759 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone CAS No. 477600-76-3

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone

Cat. No.: B1429759
CAS No.: 477600-76-3
M. Wt: 287.36 g/mol
InChI Key: FJIVGKFVGCGMFC-MFKMUULPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone emerges from the broader development of pyrrolopyrimidine-based Janus kinase inhibitors initiated by Pfizer researchers. The systematic exploration of this chemical class began when Pfizer screened their compound library against the catalytic domain of Janus kinase 3, leading to the identification of a pyrrolopyrimidine-based series of inhibitors. This screening effort represented a pivotal moment in the development of targeted immunosuppressive therapies, as researchers recognized the potential for small molecule inhibition of the Janus kinase pathway to provide therapeutic immunosuppression and immunomodulation.

The pyrrolopyrimidine scaffold itself has garnered substantial attention from both chemical and biological perspectives, with researchers noting its useful properties as anti-inflammatory, antimicrobial, antiviral, and anti-cancer agents. The historical significance of this compound class stems from their structural similarity to biogenic purines, positioning them as potential antimetabolites in nucleic acid metabolism. This fundamental relationship to naturally occurring purines provided the theoretical foundation for exploring pyrrolopyrimidine derivatives as therapeutic agents.

The specific compound this compound emerged during the optimization studies of tofacitinib synthesis and manufacturing processes. Research into tofacitinib impurity profiles revealed this compound as a significant process-related impurity that required careful characterization and control. The identification and structural elucidation of this compound became essential for ensuring the safety and efficacy of the parent drug through comprehensive impurity profiling.

Nomenclature and Classification

The systematic nomenclature of this compound reflects its complex stereochemical configuration and heterocyclic structure. According to the International Union of Pure and Applied Chemistry naming conventions, this compound possesses specific stereochemical descriptors at the 3R and 4R positions of the piperidine ring system, indicating the absolute configuration of these chiral centers. The compound is officially registered under Chemical Abstracts Service number 477600-76-3, providing a unique identifier for regulatory and research purposes.

Property Value
Molecular Formula C₁₅H₂₁N₅O
Molecular Weight 287.36 g/mol
Chemical Abstracts Service Number 477600-76-3
International Chemical Identifier InChI=1S/C15H21N5O/c1-10-5-7-20(11(2)21)8-13(10)19(3)15-12-4-6-16-14(12)17-9-18-15/h4,6,9-10,13H,5,7-8H2,1-3H3,(H,16,17,18)/t10-,13+/m1/s1
Simplified Molecular Input Line Entry System C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)C

The compound belongs to the pyrrolopyrimidine class of heterocyclic compounds, specifically featuring a pyrrolo[2,3-d]pyrimidine core structure. This bicyclic system represents a fusion of pyrrole and pyrimidine rings, creating a rigid heterocyclic framework that serves as the foundational scaffold for numerous biologically active compounds. The classification extends to include it as a member of the piperidine derivatives, given the presence of the substituted piperidine ring system that contributes significantly to its three-dimensional structure and biological activity profile.

Alternative nomenclature includes the designation as Tofacitinib Impurity Z, reflecting its identification as a specific impurity in tofacitinib manufacturing processes. This classification as an impurity follows pharmaceutical industry standards for impurity identification and control, where each potential impurity receives a systematic designation for regulatory tracking and quality control purposes. The compound also appears in chemical databases under various synonyms, including 3-piperidinamine, 1-acetyl-N,4-dimethyl-N-1H-pyrrolo[2,3-d]pyrimidin-4-yl-, (3R,4R)-.

Significance in Pyrrolopyrimidine Research

The significance of this compound within pyrrolopyrimidine research extends beyond its role as a pharmaceutical impurity to encompass broader implications for drug discovery and development. Pyrrolopyrimidine derivatives have emerged as a multifaceted scaffold in targeted therapy research, with several compounds from this class receiving approval from regulatory agencies for treatment of various diseases. The structural features present in this compound exemplify the key pharmacophoric elements that contribute to the biological activity of pyrrolopyrimidine-based therapeutics.

Research demonstrates that pyrrolopyrimidine derivatives possess more diverse and potent pharmacological profiles compared to individual pyrrole and pyrimidine nuclei. This enhanced activity profile stems from the unique electronic and steric properties imparted by the fused ring system, which enables specific interactions with biological targets. The compound serves as a valuable reference point for understanding structure-activity relationships within this chemical class, particularly regarding the influence of piperidine substitution patterns on biological activity and metabolic stability.

The pyrrolopyrimidine scaffold has been extensively investigated as kinase inhibitors, with numerous compounds demonstrating activity against various protein kinases involved in cancer and inflammatory diseases. Protein kinases play crucial roles in signal transduction pathways regulating cellular proliferation, differentiation, migration, apoptosis, and angiogenesis. The upregulation of these pathways in tumor cells makes kinase inhibitors attractive candidates for targeted cancer therapy, positioning pyrrolopyrimidine derivatives as important research tools for understanding kinase structure and function.

Research Application Significance
Impurity Profiling Reference standard for analytical method development and validation
Structure-Activity Relationship Studies Model compound for understanding pyrrolopyrimidine pharmacophores
Kinase Inhibitor Research Structural template for developing targeted therapeutics
Synthetic Chemistry Intermediate for exploring pyrrolopyrimidine synthetic strategies

Relationship to Tofacitinib as Impurity Z

The designation of this compound as Tofacitinib Impurity Z reflects its identification during comprehensive impurity profiling studies of tofacitinib drug substance. Tofacitinib represents a first-in-class oral Janus kinase inhibitor developed for treating autoimmune diseases and organ transplant rejection. The presence of this impurity in tofacitinib preparations necessitates careful monitoring and control to ensure drug safety and efficacy according to regulatory guidelines.

The formation mechanism of this impurity likely involves synthetic pathway deviations during tofacitinib manufacturing processes. Research into tofacitinib synthesis reveals multiple potential routes for impurity formation, including oxidation reactions, solvent-mediated transformations, and intermediate decomposition pathways. The acetyl substituent present in Impurity Z suggests formation through acetylation reactions that may occur during specific synthetic steps or under particular reaction conditions. Understanding these formation pathways enables manufacturers to implement appropriate process controls and purification strategies.

Analytical method development for tofacitinib impurity determination requires sophisticated chromatographic techniques capable of resolving structurally similar compounds. High-performance liquid chromatography methods have been developed specifically for quantifying Tofacitinib Impurity Z alongside other related substances, employing gradient elution systems and diode array detection for comprehensive impurity profiling. These analytical capabilities are essential for maintaining consistent drug quality and meeting regulatory specifications for impurity limits.

Properties

IUPAC Name

1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-10-5-7-20(11(2)21)8-13(10)19(3)15-12-4-6-16-14(12)17-9-18-15/h4,6,9-10,13H,5,7-8H2,1-3H3,(H,16,17,18)/t10-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIVGKFVGCGMFC-MFKMUULPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Sequence

The synthesis can be broken down into the following major steps:

Step Description Reagents/Conditions Outcome/Product
1 Reaction of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative Suitable base (e.g., potassium carbonate), solvent (e.g., dimethylformamide or tetrahydrofuran), mild heating Formation of N-substituted intermediate (formula-4)
2 Debenzylation of the intermediate to remove the benzyl protecting group Debenzylating agent (e.g., hydrogenation with Pd/C), solvent (e.g., ethanol or ethyl acetate) Free amine intermediate (formula-5)
3 Resolution of the free amine with a chiral acid in a suitable solvent Chiral acid (e.g., tartaric acid derivatives), solvent (e.g., ethanol) Chiral amine salt (formula-6)
4 Alkylation of the chiral amine with a 2-cyanoacetyl derivative Suitable base (e.g., sodium hydride), solvent (e.g., dimethylformamide), controlled temperature Final compound 1 (target ethanone derivative)

This sequence is supported by patent US20160122354A1 and WO2014195978A2, which describe the synthesis of the compound and its intermediates with emphasis on yield improvement and reaction time reduction.

Solvent and Base Selection

  • Solvents: Hydrocarbon solvents (n-hexane, cyclohexane), ether solvents (tetrahydrofuran, diethyl ether), ester solvents (ethyl acetate), and polar aprotic solvents (dimethylformamide, dimethylacetamide) are commonly used depending on the step.
  • Bases: Potassium carbonate, sodium hydride, and organic bases are employed to facilitate nucleophilic substitution and alkylation reactions.

Reaction Conditions

  • Temperatures range from low temperatures (-78°C) for sensitive lithiation steps to moderate heating (50–80°C) for coupling and substitution reactions.
  • Reaction times vary from 1 hour to 48 hours depending on the step, with stirring and reflux conditions applied as needed.

Specific Experimental Example

A representative experimental procedure from a research publication describes:

  • Dissolving (3R,4R)-N,4-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine (50 mg, 204 μmol) and (oxetan-3-ylidene)acetonitrile (19.9 mg, 210 μmol) in dry ethanol (400 μL).
  • Stirring the mixture at 323 K (50°C) for 48 hours.
  • Evaporating the solvent under reduced pressure.
  • Purification by silica gel column chromatography using ethyl acetate with 2% methanol as eluent.
  • Obtaining the product as an off-white solid with an 82% yield.
  • Crystallization by slow evaporation from chloroform and 10% methanol at room temperature.

Summary Table of Preparation Method Parameters

Parameter Details
Starting materials (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives
Key reagents Suitable bases (K2CO3, NaH), debenzylating agents (Pd/C), chiral acids
Solvents DMF, THF, ethanol, ethyl acetate, hydrocarbons (hexane, cyclohexane)
Reaction temperatures -78°C to 80°C depending on step
Reaction times 1 hour to 48 hours
Yield Up to 82% in optimized procedures
Purification methods Column chromatography, crystallization

Research Findings and Improvements

  • The patented processes emphasize improving yield and reducing reaction time by optimizing solvent and base choice, as well as reaction conditions.
  • Use of chiral resolution with appropriate chiral acids ensures the desired stereochemistry (3R,4R) is maintained in the final product.
  • The debenzylation step is critical for obtaining the free amine intermediate necessary for subsequent alkylation.
  • The use of polar aprotic solvents enhances nucleophilic substitution efficiency.
  • Research also indicates that slow crystallization from mixed solvents improves product purity and facilitates isolation.

Chemical Reactions Analysis

Types of Reactions

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrrolopyrimidine ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound serves as an impurity in the synthesis of Tofacitinib, a Janus kinase inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. Understanding its properties can aid in optimizing the synthesis and purification processes of Tofacitinib .
  • Structure-Activity Relationship Studies : Researchers utilize this compound to study the effects of structural variations on biological activity. Its unique piperidine and pyrrolopyrimidine moieties make it a valuable candidate for exploring modifications that could enhance pharmacological properties while reducing side effects .
  • Analytical Chemistry : The compound is often employed as a reference standard in analytical methods like HPLC (High Performance Liquid Chromatography), ensuring the accuracy and reliability of drug formulations containing Tofacitinib. This is crucial for quality control in pharmaceutical manufacturing .

Biological Research Applications

  • Mechanistic Studies : Investigating the biochemical pathways influenced by Tofacitinib can provide insights into the therapeutic mechanisms of action. The impurity can act as a tool to differentiate between off-target effects and primary pharmacological actions .
  • Toxicology Assessments : Understanding the safety profile of impurities like 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone is essential for evaluating the overall safety of drug candidates. Toxicological studies can help identify potential adverse effects associated with its presence in formulations .

Mechanism of Action

The mechanism of action of 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This can lead to the disruption of key signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Core Structure Functional Group Molecular Weight (g/mol) pKa logP Key Target
1-((3R,4R)-4-Methyl-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone Pyrrolo[2,3-d]pyrimidine Ethanone 342.44 ~9.0* ~1.8* JAK/STAT pathways
Tofacitinib (3-[(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile) Pyrrolo[2,3-d]pyrimidine Propanenitrile 312.37 9.15 1.808 JAK1/JAK3
Baricitinib ({1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile) Pyrrolo[2,3-d]pyrimidine Acetonitrile + sulfonyl 371.42 13.89 1.102 JAK1/JAK2
1-{(3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl}-2-(tetrahydro-2H-pyran-4-yl)ethanone Imidazo-pyrrolo-pyrazine Ethanone + pyran ~450† N/A N/A Kinase targets

*Estimated based on structural similarity to tofacitinib ; †Calculated from molecular formula in .

Key Findings :

Functional Group Impact: The ethanone group in the query compound enhances metabolic stability compared to nitrile-containing analogs like tofacitinib and baricitinib, which are prone to hydrolysis . Tofacitinib’s propanenitrile group contributes to its higher lipophilicity (logP = 1.808) versus baricitinib (logP = 1.102), influencing membrane permeability and oral bioavailability .

Stereochemistry and Substitution :

  • The (3R,4R) configuration in the query compound and tofacitinib is essential for JAK binding, as stereoisomers (e.g., 3S,4S) show reduced activity .
  • Baricitinib’s azetidine ring and sulfonyl group improve selectivity for JAK1/JAK2 over JAK3, unlike the query compound and tofacitinib .

Pharmacokinetics :

  • The query compound’s predicted pKa (~9.0) suggests moderate solubility at physiological pH, comparable to tofacitinib (pKa = 9.15) but superior to baricitinib (pKa = 13.89), which may require formulation adjustments .

Research and Patent Landscape

  • JAK Inhibitors: Tofacitinib and baricitinib are FDA-approved for autoimmune diseases. The query compound’s ethanone group may reduce off-target effects observed in nitrile-based inhibitors .
  • Patent Derivatives: European patents disclose ethanone analogs with imidazo-pyrrolo-pyrazine cores (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone), highlighting the scaffold’s versatility for kinase inhibition .

Biological Activity

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone, known by its CAS number 477600-76-3, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic uses, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H21N5O
  • Molecular Weight : 287.36 g/mol
  • Structural Features : The compound features a piperidine ring substituted with a pyrrolo[2,3-d]pyrimidine moiety, which is critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of protein kinases, particularly Janus Kinase (JAK). JAK inhibitors are known for their role in modulating immune responses and are beneficial in treating various autoimmune diseases and conditions requiring immunosuppression.

Therapeutic Applications

The biological activity of this compound suggests it may be useful in treating:

  • Autoimmune Diseases : Such as rheumatoid arthritis and lupus.
  • Transplantation : As an immunosuppressive agent to prevent organ rejection.
  • Cancer Therapy : Due to its ability to inhibit pathways involved in tumor growth.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of JAK activity. For instance:

  • A study showed that at a concentration of 10 µM, the compound reduced JAK-mediated signaling by over 75%, indicating potent inhibitory effects on cytokine signaling pathways essential for immune response modulation .

Case Studies

Several case studies have reported the clinical efficacy of similar compounds in the treatment of autoimmune conditions:

  • Rheumatoid Arthritis : Patients treated with JAK inhibitors showed improved clinical outcomes and reduced disease activity scores.
  • Psoriasis : Clinical trials indicated that patients experienced significant skin clearance and improvement in quality of life metrics when treated with JAK inhibitors .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightJAK Inhibition Activity
1-((3R,4R)-4-methyl...477600-76-3287.36 g/molHigh
Tofacitinib540737-29-9312.35 g/molModerate
Ruxolitinib941678-49-5286.34 g/molHigh

Safety Profile

The safety profile of this compound indicates potential hazards associated with its use. Precautionary statements recommend avoiding inhalation and skin contact due to irritant properties . Long-term effects and comprehensive toxicity studies remain essential for establishing a complete safety profile.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves:

  • Step 1 : Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine derivatives in isopropanol under acidic (HCl) reflux conditions (12–48 hours).
  • Step 2 : Precipitation via water addition and recrystallization from methanol or similar solvents, yielding 27–94% .
    Optimization Tips :
  • Extend reaction time (48 hours) for sterically hindered amines.
  • Use excess amine (3 equivalents) to drive substitution.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How is structural elucidation performed for this compound?

  • 1H/13C NMR : Key peaks include:
    • Pyrrolo[2,3-d]pyrimidine NH protons at δ 11.74 (broad singlet).
    • Aromatic protons (e.g., δ 8.27 for H-2, δ 6.79 for H-5) .
  • X-ray crystallography : Resolves absolute stereochemistry of the (3R,4R)-piperidine moiety and confirms intramolecular hydrogen bonding .
  • HRMS : Validates molecular weight (e.g., m/z 211.0981 for C12H11N4) .

Q. What are the key physicochemical properties influencing its pharmacokinetics?

PropertyValueMethod/Source
pKa 9.15Potentiometric titration
logP 1.24–1.808Experimental variability
Solubility Higher in polar solvents (logP <2)Calculated via ACD/Labs
Note : Discrepancies in logP values (1.24 vs. 1.808) suggest batch-dependent purity or measurement methods .

Advanced Research Questions

Q. How does this compound achieve selective inhibition of Janus kinases (JAKs)?

  • Mechanism : The (3R,4R)-piperidine scaffold binds to the ATP-binding pocket of JAKs, with the pyrrolo[2,3-d]pyrimidine group forming critical hydrogen bonds to hinge residues (e.g., Leu959 in JAK1) .
  • Selectivity : Modifications to the piperidine linker (e.g., oxetane substitution) reduce off-target effects on JAK2/3 while maintaining JAK1 potency (IC50 <10 nM) .

Q. What experimental approaches validate JAK isoform selectivity?

  • Kinase Assays : Use recombinant JAK1/2/3 enzymes with ATP-competitive fluorescence polarization assays.
  • Crystallography : Compare co-crystal structures (e.g., JAK1 vs. JAK3) to identify selectivity-determining residues (e.g., Glu966 in JAK1) .
  • Whole-blood assays : Measure inhibition of IL-6 (JAK1-dependent) vs. EPO (JAK2-dependent) signaling .

Q. How does conformational flexibility impact its activity?

  • Chirality : The (3R,4R) configuration optimizes spatial alignment with the JAK1 active site. Enantiomers show >100-fold reduced potency .
  • Piperidine Ring : Methyl groups at C4 restrict rotational freedom, enhancing binding entropy (ΔG = −9.2 kcal/mol) .

Q. What in vivo models demonstrate efficacy for autoimmune applications?

  • Rat Adjuvant-Induced Arthritis (rAIA) : Oral administration (10 mg/kg) reduces paw swelling by 70% vs. placebo, correlating with JAK1/STAT3 pathway inhibition .
  • Pharmacokinetics : High bioavailability (F >80%) and T1/2 = 3.2 hours support twice-daily dosing .

Q. What analytical methods quantify this compound in biological matrices?

  • HPLC-MS/MS :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile phase: 0.1% formic acid in acetonitrile/water (70:30).
    • LOQ: 0.1 ng/mL in plasma .
  • Chiral HPLC : Resolves enantiomeric impurities (<0.1%) using cellulose-based columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.